N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C16H13N5O2 |
|---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
N-(1H-indazol-3-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H13N5O2/c1-8-7-11(13-9(2)21-23-16(13)17-8)15(22)18-14-10-5-3-4-6-12(10)19-20-14/h3-7H,1-2H3,(H2,18,19,20,22) |
InChI Key |
VSBIGVYUOPRGPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Robinson-Gabriel Cyclodehydration
The Robinson-Gabriel synthesis remains a cornerstone for oxazole formation. For the 3,6-dimethyloxazolo[5,4-b]pyridine subunit, a 2-acylaminoketone precursor undergoes cyclodehydration. Typical conditions involve:
-
Reagent: Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
-
Temperature: 80–120°C
-
Yield: 60–75%
A representative procedure involves treating 5-amino-4-methylpyridine-2-carboxylic acid with acetyl chloride to form the 2-acetamido intermediate, followed by POCl₃-mediated cyclization.
Van Leusen Oxazole Synthesis
The van Leusen reaction using TosMIC (tosylmethyl isocyanide) offers an alternative route. Reaction of 3,6-dimethylpyridine-4-carbaldehyde with TosMIC in methanol under basic conditions (K₂CO₃) produces the oxazole ring at ambient temperature, though yields are modest (50–65%).
Methyl Group Introduction Strategies
Direct Alkylation of Pyridine Intermediates
Methylation at the 3- and 6-positions can be achieved via nucleophilic substitution or transition metal-catalyzed C–H activation:
-
Nucleophilic methylation: Using methyl iodide (CH₃I) and cesium carbonate (Cs₂CO₃) in DMF at 20–30°C achieves >80% yield for analogous systems.
-
Palladium-catalyzed C–H methylation: Employing Pd(OAc)₂ with dimethylzinc (Zn(CH₃)₂) enables regioselective methylation, though requiring inert atmosphere conditions.
Pre-Methylated Starting Materials
Commercial availability of 3,6-dimethylpyridine derivatives simplifies synthesis but may limit flexibility in late-stage functionalization.
Amide Coupling with 2H-Indazol-3-Amine
Acid Chloride Method
Activation of the oxazolopyridine-4-carboxylic acid as its acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with 2H-indazol-3-amine in dichloromethane (DCM) with triethylamine (Et₃N) gives moderate yields (65–75%).
Coupling Reagent-Mediated Synthesis
Modern coupling agents enhance efficiency:
-
HATU/DIPEA: In DMF at 0°C to room temperature, achieving 85–90% yield.
-
EDCI/HOBt: With N-hydroxysuccinimide (HOSu) in THF, yielding 70–80%.
Integrated Synthetic Pathways
Linear Approach (Sequential Assembly)
Convergent Approach (Modular Coupling)
-
Prepare 2H-indazol-3-amine and oxazolopyridine acid separately.
-
Perform late-stage amide coupling using HATU.
Overall Yield: 68–72%
Optimization and Scale-Up Considerations
Solvent Effects
Impurity Profiles
Common byproducts include:
-
N-Methylated indazole derivatives (5–8% without temperature control).
-
Oxazole ring-opened intermediates (<3% when using anhydrous POCl₃).
Analytical Characterization
Critical spectroscopic data for validation:
-
¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, indazole-H), 7.94 (d, J = 6.0 Hz, 1H, pyridine-H), 2.68 (s, 3H, CH₃), 2.51 (s, 3H, CH₃).
-
HRMS (ESI+): m/z calculated for C₁₆H₁₄N₅O₂ [M+H]⁺: 316.1142, found 316.1139.
Chemical Reactions Analysis
Types of Reactions
N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the indazole and oxazolo-pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and sodium hydride for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can be further explored for their biological activities.
Scientific Research Applications
N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties
Mechanism of Action
The mechanism of action of N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . It may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Core Modifications
- Methyl Substituents: The 3,6-dimethyl substitution on the oxazolo[5,4-b]pyridine core (target compound) likely enhances lipophilicity compared to mono-methyl analogs (e.g., 3-methyl in ). This may improve membrane permeability but reduce aqueous solubility .
- In contrast, the benzyl group in offers flexibility, which may broaden synthetic utility but reduce target specificity .
Research Findings and Data Gaps
Synthetic Feasibility : The target compound’s indazole linkage may require specialized coupling reagents (e.g., HATU or EDC/HOBt), as seen in benzimidazole derivatives .
Data Limitations: No direct solubility, melting point, or bioactivity data for the target compound are available in the provided evidence. Extrapolations are based on structural analogs.
Biological Activity
N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including antitumor activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple heterocycles. Its molecular formula is , with a molecular weight of 335.4 g/mol. The IUPAC name is this compound.
Antitumor Activity
Recent studies have demonstrated that derivatives of indazole compounds exhibit significant antitumor properties. For example, a visible light-promoted method for the direct carbamoylation of 2H-indazoles has shown promising results in enhancing antitumor activity against human B cell lymphoma cells. One derivative exhibited an IC50 value significantly lower than that of the FDA-approved drug 5-fluorouracil, indicating superior efficacy in certain cancer models .
The mechanism underlying the biological activity of this compound involves the inhibition of key signaling pathways associated with tumor progression. Studies suggest that these compounds may interact with vascular endothelial growth factor receptors (VEGFR) and other targets involved in angiogenesis and tumor growth .
Case Studies
- Case Study on Antitumor Efficacy : A study evaluated the antitumor effects of various indazole derivatives in vitro. The results indicated that specific modifications to the indazole scaffold could enhance activity against different cancer cell lines. The compound this compound was among those tested and showed potential as a lead candidate for further development .
- Mechanistic Insights : Another investigation utilized molecular docking studies to elucidate the binding interactions between this compound and its target proteins. This study provided insights into the structural requirements for effective binding and activity .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C18H17N5O2 |
| Molecular Weight | 335.4 g/mol |
| Antitumor IC50 (Example) | < 36 µM (compared to 5-FU) |
| Key Targets | VEGFR, other oncogenic pathways |
Q & A
Q. What are the common synthetic routes for N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including condensation of heterocyclic precursors (e.g., indazole and oxazolopyridine derivatives) followed by cyclization. Key conditions include the use of palladium or copper catalysts and polar aprotic solvents like DMF or toluene. Temperature control (80–120°C) and stoichiometric ratios of reagents are critical for achieving yields above 60%. For example, cyclization steps often require anhydrous conditions to prevent hydrolysis of intermediates .
Q. What spectroscopic methods are essential for characterizing this compound's structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the connectivity of the indazole and oxazolopyridine moieties. Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) to verify the molecular formula. Elemental analysis ensures purity by matching experimental and theoretical carbon, hydrogen, and nitrogen content .
Q. What biological targets are hypothesized for this compound, and what in vitro assays are used?
Preliminary studies suggest interactions with kinase enzymes (e.g., Aurora kinases) and G-protein-coupled receptors. Common assays include enzyme inhibition assays (IC₅₀ determination via fluorescence-based methods) and receptor binding studies using radiolabeled ligands. Cell viability assays (e.g., MTT) assess anticancer potential .
Q. What key chemical reactions does this compound undergo, and how are they optimized?
The compound participates in nucleophilic substitution at the carboxamide group and oxidation of the methyl substituents. Optimizing these reactions requires pH control (e.g., buffered conditions for substitution) and catalysts like KMnO₄ for selective oxidation. Solvent choice (e.g., acetonitrile for polar reactions) minimizes side products .
Advanced Research Questions
Q. How can advanced techniques like ultrasound irradiation improve the synthesis of this compound?
Ultrasound-assisted synthesis reduces reaction time from hours to minutes (e.g., 4 hours vs. 24 hours) by enhancing reagent mixing and energy transfer. For instance, ytterbium triflate-catalyzed cyclization under ultrasound achieves >95% purity without post-reaction purification .
Q. How do structural modifications influence the compound's affinity for kinase targets?
Substituent effects are studied via Quantitative Structure-Activity Relationship (QSAR) models. Methyl groups at the 3- and 6-positions enhance steric complementarity with kinase ATP-binding pockets. Molecular docking (e.g., AutoDock Vina) predicts binding modes, validated by mutagenesis studies on key residues like Lysine-72 in Aurora B .
Q. What is the mechanism of cyclization in forming the oxazolo-pyridine core?
Cyclization proceeds via intramolecular nucleophilic attack of an oxazole oxygen on a pyridine carbon, facilitated by acid catalysis (e.g., HCl in ethanol). Density Functional Theory (DFT) calculations show a transition state with a 15–20 kcal/mol activation barrier, consistent with experimental kinetics .
Q. How should researchers design experiments to assess the compound's metabolic stability?
Use liver microsomal assays (human or rodent) to measure half-life (t₁/₂) and intrinsic clearance. LC-MS/MS quantifies parent compound degradation. Co-incubation with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) identifies major metabolic pathways .
Q. How do researchers resolve discrepancies in spectral data during structural elucidation?
Conflicting NMR peaks (e.g., overlapping signals) are resolved via 2D techniques (COSY, HSQC) and comparison with synthesized analogs. High-resolution MS (HRMS) confirms molecular ions, while X-ray crystallography provides definitive proof of stereochemistry .
Q. How to address contradictions in biological activity data across different studies?
Re-evaluate assay conditions (e.g., ATP concentration in kinase assays) and compound purity (HPLC >98%). Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analyses of published datasets identify confounding variables like cell line heterogeneity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
